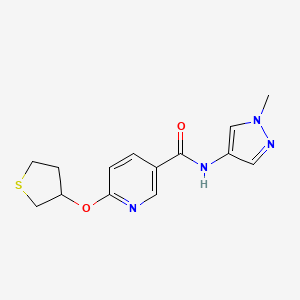

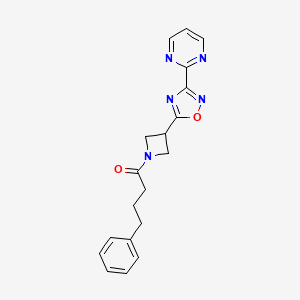

![molecular formula C25H19N3O7 B2482250 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan CAS No. 383147-98-6](/img/structure/B2482250.png)

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives involves multiple steps, including the formation of the naphtho[2,1-b]furan core, which can be achieved through various chemical reactions. For instance, Badr et al. (2007) describe the reaction of 2-acyl-3-aminonaphtho[2,1-b]furan with activated methylene compounds to afford naphtho[1′,2′:4,5]furo[3,2-b]pyridine derivatives (Badr, El-Dean, Moustafa, & Zaki, 2007). This example demonstrates the versatility in synthesizing naphtho[2,1-b]furan derivatives through reactive intermediates.

Molecular Structure Analysis

The molecular structure of naphtho[2,1-b]furan derivatives has been studied using various analytical techniques, including X-ray crystallography. Arrault et al. (2002) report the one-step synthesis and structural analysis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives, highlighting the importance of molecular structure in determining the compound's reactivity and potential applications (Arrault, Mérour, Leger, Jarry, & Guillaumet, 2002).

Chemical Reactions and Properties

Naphtho[2,1-b]furan derivatives participate in a wide range of chemical reactions, contributing to their diverse chemical properties. For example, Jiménez-Alonso et al. (2011) evaluate the electronic properties of cytotoxic 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives, suggesting a relationship between the electronic and cytotoxic properties of these compounds (Jiménez-Alonso, Guasch, Estévez-Braun, Ratera, Veciana, & Ravelo, 2011).

Physical Properties Analysis

The physical properties of naphtho[2,1-b]furan derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmacology. The synthesis and activity evaluation of naphtho[2,1-b]furan-2-carbohydrazide derivatives by Kumaraswamy et al. (2008) provide insight into the antimicrobial activity of these compounds, indirectly related to their physical properties (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).

Chemical Properties Analysis

The chemical properties of naphtho[2,1-b]furan derivatives, including reactivity, stability, and interactions with biological molecules, are fundamental for their use in synthetic chemistry and drug design. The work by Hamada et al. (2018) on the gold(I)-catalyzed cascade cyclization of 1,4-diyn-3-ones for constructing tropone-fused furan scaffolds exemplifies the innovative approaches to modifying the chemical properties of naphtho[2,1-b]furan derivatives for specific applications (Hamada, Yamaguchi, Inuki, Oishi, & Ohno, 2018).

Scientific Research Applications

Synthesis and Characterization

2-Acyl-3-aminonaphtho[2,1-b]furan derivatives have been explored for their potential in synthesizing various biologically active compounds. For instance, they have been utilized in the synthesis of naphtho[1′,2′:4,5]furo[3,2-b]pyridine derivatives, showcasing their versatility in chemical reactions (Badr, El-Dean, Moustafa, & Zaki, 2007)(Badr et al., 2007).

Biological Activity Studies

Naphtho[2,1-b]furan derivatives have been synthesized and examined for their potential pharmacological activities. For instance, various triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and analgesic activities (Ravindra, Vagdevi, & Vaidya, 2008)(Ravindra et al., 2008). Similarly, thiazolidinone derivatives of naphtho[2,1-b]furan have been explored, showing antimicrobial, anthelmintic, antiinflammatory, and diuretic activities, further emphasizing the diverse biological applications of these compounds (Vagdevi, Vaidya, Latha, & Padmashali, 2006)(Vagdevi et al., 2006).

Chemical Structure and Properties Analysis

The structure and chemical properties of naphtho[2,1-b]furan derivatives have been a subject of study to understand their potential applications better. For example, a fused cyclobutane-naphthofuran derivative was analyzed using two-dimensional NMR in different solvents, highlighting the importance of advanced analytical techniques in elucidating the structure of complex organic molecules (Cvijin, Marinić, & Šindler-Kulyk, 1998)(Cvijin et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzo[e][1]benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O7/c29-25(24-14-20-17-6-2-1-5-15(17)9-12-23(20)34-24)35-26-21-8-4-3-7-18(21)19-11-10-16(27(30)31)13-22(19)28(32)33/h1-2,5-6,9-14,18H,3-4,7-8H2/b26-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIUPIGTQCXIKE-YYADALCUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

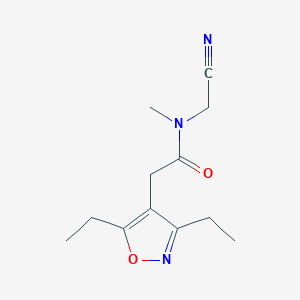

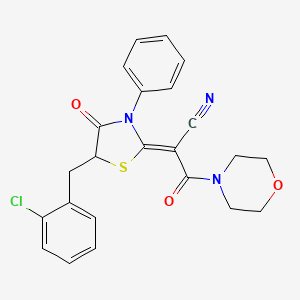

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

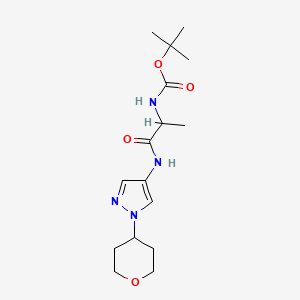

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)

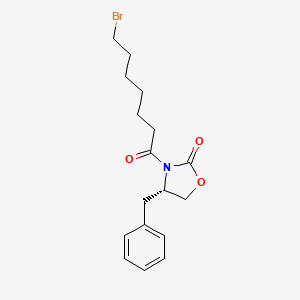

![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)